N-[1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethylidene]hydroxylamine
Overview
Description
N-[1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethylidene]hydroxylamine is a useful research compound. Its molecular formula is C16H23NO6 and its molecular weight is 325.36 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethylidene]hydroxylamine typically involves multi-step processes. A common method starts with the construction of the bicyclic ether core, followed by the introduction of the hydroxylamine group. Specific reaction conditions such as temperature, solvents, and catalysts must be carefully optimized to achieve high yield and purity.
Industrial Production Methods: Scaling up the production of such a complex molecule presents challenges. Industrial synthesis often relies on automated reaction systems and continuous flow chemistry to ensure precise control over reaction parameters. This minimizes impurities and maximizes efficiency, crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The presence of multiple ether groups makes the compound susceptible to oxidation, typically forming oxiranes or other oxidized derivatives.
Reduction: Reduction reactions can target the hydroxylamine group, potentially converting it into an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the bicyclic framework, modifying the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Conditions vary widely, but common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products: The reaction products depend on the specific type of reaction and conditions used. Oxidation can yield epoxides, reduction might produce amines, and substitution reactions can introduce a variety of functional groups, modifying the molecule’s reactivity and properties.
4. Scientific Research Applications: N-[1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethylidene]hydroxylamine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Potential for studying protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its pharmacological properties, possibly serving as a lead compound in drug development.
Industry: Utilized in the manufacture of advanced materials and polymers due to its unique structural features.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action for N-[1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethylidene]hydroxylamine depends on its specific application. In biological systems, it may interact with protein targets or nucleic acids, modulating their function through its unique structure.
6. Comparison with Similar Compounds: this compound stands out due to its bicyclic framework and multiple ether groups. Similar compounds might include:
Cyclodextrins: Possess cyclic ether structures but lack the hydroxylamine group.
Crown Ethers: Known for their ether groups and ability to form complexes, but typically simpler in structure.
This compound’s uniqueness lies in the combination of its bicyclic structure and functional groups, providing distinctive reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-13(17-18)14-2-3-15-16(12-14)23-11-9-21-7-5-19-4-6-20-8-10-22-15/h2-3,12,18H,4-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAXFXUQDMQENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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